molecular formula C3H5NO2Se- B1235414 Hydrogen selenocysteinate

Hydrogen selenocysteinate

Cat. No. B1235414
M. Wt: 166.05 g/mol
InChI Key: FDKWRPBBCBCIGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Selenocysteinate(1-) is an alpha-amino-acid anion. It is a conjugate base of a selenocysteine. It is a conjugate acid of a selenocysteinate(2-).

Scientific Research Applications

Fluorescent Probes for Detection of Selenols

Selenocysteine and hydrogen selenide are key selenols in cancer research and disease treatment. Recent developments in fluorescent probes and nanoprobes have significantly advanced the detection of selenols, enabling biological imaging of cells or in vivo studies. These advancements are crucial for understanding and detecting selenols effectively (Gao et al., 2020).

Role in Hydrogenase Maturation and Catalysis

Selenocysteine plays a direct role in the maturation and catalysis of [NiFeSe] hydrogenases. These enzymes are highly active in hydrogen production and oxidation, displaying reduced hydrogen inhibition and rapid reactivation after oxygen exposure. This study provides insights into the crucial role of selenium in these processes (Marques et al., 2017).

Impact on Redox State in Hydrogenases

[NiFeSe] hydrogenases, where a selenocysteine is bound to nickel, offer high hydrogen production activity and fast reactivation post oxygen exposure. This research revealed structural changes at the active site during enzyme reduction and re-oxidation, providing insights into oxygen inactivation pathways in these hydrogenases (Marques et al., 2013).

Role in Redox Regulation and Antioxidant System

Selenocysteine, found in selenoproteins, is crucial for redox regulation and antioxidant activities. These proteins play pivotal roles in scavenging hydrogen and lipid peroxides, influencing human health and aging. Understanding the enzymatic functions of selenoproteins like Selenoprotein S is key to comprehending cellular responses to oxidative stress (Liu et al., 2013).

Biomedical Applications of Selenium Nanoparticles

Selenium nanoparticles, incorporating selenocysteine, show promise in biomedical applications. These nanoparticles are less toxic and highly biocompatible, capable of delivering therapeutic payloads to specific cells. Their development and characterization are crucial for cancer therapies and avoiding off-target effects (Ferro et al., 2021).

properties

Product Name

Hydrogen selenocysteinate

Molecular Formula

C3H5NO2Se-

Molecular Weight

166.05 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1

InChI Key

FDKWRPBBCBCIGA-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])N)[Se]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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